![molecular formula C18H12Cl2N2O4 B2365522 2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-60-2](/img/structure/B2365522.png)
2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid” is a chemical compound with the molecular formula C18H12Cl2N2O41. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are studies on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives3. These might provide some insights into the possible synthetic routes for this compound.Molecular Structure Analysis
The molecular structure of this compound can be determined by its molecular formula, C18H12Cl2N2O41. However, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 391.21. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique
Diuretic Properties : A series of (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, which are structurally related to the compound , have been synthesized and tested for diuretic properties. Some of these compounds, including (E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid, have shown noteworthy activity in increasing the excretion of water and electrolytes like sodium and chloride ions (Bicking et al., 1976).
Potential in Polymer Chemistry : The compound phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research indicates the potential of using similar phenolic compounds, like the one , in material science applications (Trejo-Machin et al., 2017).
Herbicide Degradation and Environmental Protection : Studies on the degradation and mineralization of chlorinated phenoxy acids herbicides, closely related to the compound , have been conducted to understand their environmental impact. For instance, research on the optimization of photo-electro/Persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid offers insights into the environmental protection against these compounds (Mehralipour & Kermani, 2021).
Antiinflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids have been synthesized and their antiinflammatory activity studied. Compounds like [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, which share structural similarities with the compound , have shown significant anti-inflammatory effects with low toxicity (Atkinson et al., 1983).
Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids, similar in structure to the compound , has shown that these compounds can decrease the oxygen affinity of human hemoglobin. This suggests their potential application in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as in ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. It’s always important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
While I couldn’t find specific future directions for this compound, the field of medicinal chemistry is continually evolving. New derivatives of similar compounds are being designed and synthesized for their potential therapeutic effects3.
Please note that this information is based on the sources I have access to and there might be more recent or detailed information available in other sources. Always refer to the most recent and reliable sources when dealing with chemical compounds.
Propriétés
IUPAC Name |
2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-13-5-6-14(20)15(8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHILKHDWXGXTF-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)
![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)
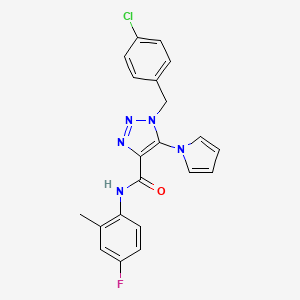
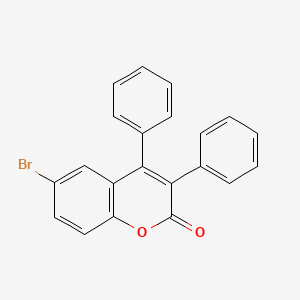
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)
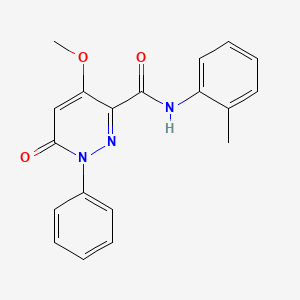
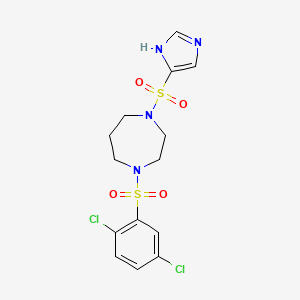
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)
![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)
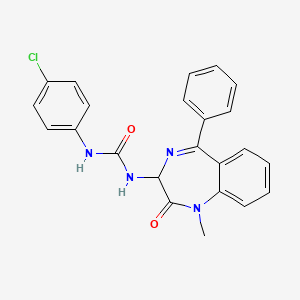
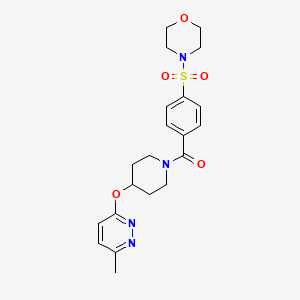

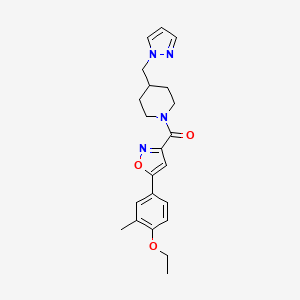
![3-[(3,5-Dimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2365462.png)